molecular formula C16H20N2O3 B2858356 2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE CAS No. 1421523-09-2

2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE

Cat. No.: B2858356
CAS No.: 1421523-09-2
M. Wt: 288.347
InChI Key: ZVRQQYDSBPJDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a molecular architecture that combines an acetamide linker with 4-ethoxyphenyl and 3-methylisoxazole ethyl motifs. This structural class of compounds is frequently explored for its potential to interact with various biological targets. Isoxazole derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities in research settings, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The ethoxy group on the phenyl ring is a common feature that can enhance the lipophilicity of a molecule, potentially influencing its absorption and distribution characteristics in biological systems . Researchers utilize this compound and its analogs as key intermediates or scaffolds in the design and synthesis of novel bioactive molecules, often conducting Structure-Activity Relationship (SAR) studies to optimize interactions with specific enzymatic targets . The compound is intended for use in chemical and pharmaceutical research laboratories only. It is strictly for research purposes and is not certified for human or veterinary diagnostic or therapeutic use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-20-14-6-4-13(5-7-14)11-16(19)17-9-8-15-10-12(2)18-21-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRQQYDSBPJDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two structural domains:

  • 4-Ethoxyphenyl acetamide backbone
  • 3-Methylisoxazole ethyl side chain

Retrosynthetically, the compound dissociates into:

  • 2-(4-Ethoxyphenyl)acetic acid (or acyl chloride)
  • 2-(3-Methylisoxazol-5-yl)ethylamine

Intermediate 1: 2-(4-Ethoxyphenyl)Acetic Acid Derivatives

Synthesis typically begins with 4-ethoxyphenethyl alcohol, which undergoes oxidation to 4-ethoxyphenylacetic acid. Alternative routes use Friedel-Crafts acylation of ethoxybenzene with chloroacetyl chloride.

Intermediate 2: 3-Methylisoxazole Ethylamine

Patent CN107721941B details a robust method for 3-methylisoxazole synthesis:

  • Condensation of ethyl acetoacetate with hydroxylamine hydrochloride forms 3-methylisoxazol-5-ol
  • Chlorination using POCl₃ yields 5-chloro-3-methylisoxazole
  • Nucleophilic substitution with ethylenediamine produces 2-(3-methylisoxazol-5-yl)ethylamine (78% yield)

Synthetic Routes and Comparative Analysis

Route 1: Acyl Chloride Coupling (2-Step Process)

Step 1: Acid Chloride Formation

Reaction:
2-(4-Ethoxyphenyl)acetic acid + SOCl₂ → 2-(4-Ethoxyphenyl)acetyl chloride
Conditions:

  • Reflux in anhydrous DCM (4 h)
  • 95% conversion (GC-MS)
Step 2: Amide Bond Formation

Reaction:
2-(4-Ethoxyphenyl)acetyl chloride + 2-(3-methylisoxazol-5-yl)ethylamine → Target compound
Optimized Conditions:

  • Solvent: THF/Et₃N (4:1)
  • Temp: 0°C → RT (12 h)
  • Yield: 82% (HPLC purity 98.7%)

Table 1: Route 1 Performance Metrics

Parameter Value Source
Overall Yield 67%
Purity (HPLC) 98.7%
Reaction Time 16 h
Scalability >100 g

Route 2: Carbodiimide-Mediated Coupling

Reagents:
- EDC·HCl, HOBt, DIPEA
Procedure:
1. Activate 2-(4-ethoxyphenyl)acetic acid (1.2 eq) with EDC/HOBt (1 h)
2. Add 2-(3-methylisoxazol-5-yl)ethylamine (1.0 eq)
3. Stir 24 h at RT
Outcome:
- Yield: 74%
- Requires chromatographic purification (SiO₂, EtOAc/Hexanes)

Route 3: Enzymatic Aminolysis

Innovative Approach:

  • Lipase B from Candida antarctica (CAL-B)
  • Solvent-free system at 45°C
    Advantages:
  • No protecting groups needed
  • 89% conversion in 48 h
    Limitations:
  • Enzyme cost ($320/g)
  • Limited scalability

Critical Process Parameters

Oxazole Ring Stability

The 3-methylisoxazole moiety demonstrates thermal sensitivity:

  • Decomposition observed >120°C (TGA-DSC)
  • Recommended process temps <80°C

Solvent Selection Matrix

Table 2: Solvent Impact on Amidation Yield

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 82 98.7
DCM 8.9 76 97.1
EtOAc 6.0 68 95.3
MeCN 37.5 54 89.2

Data aggregated from

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • δ 2.21 (s, 3H, isoxazole-CH₃)
  • δ 3.55 (q, 2H, NHCH₂CH₂)
  • δ 4.02 (q, 2H, OCH₂CH₃)
  • δ 6.27 (s, 1H, isoxazole-H)

HRMS (ESI+):
Calculated for C₁₆H₂₀N₂O₃ [M+H]+: 289.1547
Found: 289.1543

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Table 3: Economic Comparison of Routes

Parameter Route 1 Route 2 Route 3
Raw Material Cost $1,420 $1,780 $2,950
Process Time 18 h 32 h 96 h
Waste Generation 6.3 kg 8.1 kg 1.2 kg
Purity 98.7% 99.1% 95.4%

Data from commercial synthesis reports

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor technology reduces reaction time to 17 min
  • 94% yield at 0.5 L/min flow rate

Photocatalytic Coupling

  • Irgacure 2959-mediated UV process
  • 78% yield in 2 h (λ=365 nm)

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies could involve in vitro assays and in vivo models to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors or ion channels to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be inferred through comparisons with related acetamide derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Reported Activity Reference Study
2-(4-Ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide 4-Ethoxyphenyl, 3-methyloxazole, acetamide linker Limited experimental data N/A
Diclofenac sodium (Reference) Phenylacetic acid derivative Anti-inflammatory, analgesic
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-triazole hybrid, sulfanyl linker Anti-exudative (10 mg/kg dose)

Pharmacological Activity

  • Anti-Exudative Activity: In a study comparing acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) to diclofenac sodium, the furan-triazole derivative exhibited comparable anti-exudative activity at 10 mg/kg, while diclofenac sodium required 8 mg/kg for efficacy . The ethoxyphenyl-oxazole acetamide may share similar mechanisms due to its aromatic and heterocyclic motifs, but direct evidence is lacking.
  • The oxazole ring may confer metabolic stability, as seen in other oxazole-containing drugs (e.g., oxaprozin) .

Mechanistic Insights

  • COX Inhibition : Diclofenac sodium acts via cyclooxygenase (COX) inhibition. The ethoxyphenyl-oxazole acetamide’s aromatic group may similarly interact with COX isoforms, though its oxazole moiety could modulate selectivity (e.g., favoring COX-2 inhibition) .
  • Anti-Exudative Pathways : Furan-triazole derivatives reduce vascular permeability by modulating histamine or bradykinin pathways. The ethoxyphenyl-oxazole compound’s ethoxy group may enhance receptor binding affinity compared to simpler acetamides .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide is an organic molecule with potential biological significance. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1396809-12-3

Synthesis

The synthesis typically involves the reaction of 4-ethoxyaniline with 2-(3-methylisoxazol-5-yl)ethyl isocyanate. The reaction is conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran. The process can be scaled for industrial production using automated reactors to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate the activity of cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation in the nervous system. Inhibitors of these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, related oxazole derivatives have shown moderate to good activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Alzheimer's Disease Research : A study examining various heterocyclic compounds found that certain derivatives exhibited promising inhibitory effects on cholinesterase enzymes, indicating potential use in Alzheimer's treatment . The specific activity of our compound was not detailed but aligns with the observed trends in similar compounds.
  • Antimicrobial Screening : A comparative study on oxazole derivatives demonstrated that compounds with similar structural features showed potent antibacterial and antifungal activities, suggesting that our compound may possess comparable efficacy against microbial pathogens .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Microwave-assisted synthesis or solvent-free protocols can reduce reaction times and improve yields compared to traditional reflux methods . Key parameters include:
  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from polar solvents (e.g., ethanol) to enhance purity .
  • Catalysts : Employ mild bases like potassium carbonate to minimize degradation of the oxazole ring .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and thermal analyses is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethoxyphenyl, oxazole, and acetamide moieties. Key signals include δ ~1.4 ppm (ethoxy CH₃) and δ ~6.8–7.2 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents and evaluate biological activity:
  • Substituent Variation : Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

  • Oxazole Modifications : Introduce methyl or chloro substituents on the oxazole ring to study steric and electronic influences .

  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or cell-based models (e.g., cancer cell lines) .

    Example SAR Data Table :

    DerivativeSubstituent ModificationsBiological Activity (IC₅₀)Reference
    Compound 153-Cyano-2-pyridinyl12 µM (COX-2 inhibition)
    Compound 205-Methyl-3-isoxazolyl18 µM (Platelet aggregation)

Q. What strategies resolve contradictions in biological data, such as varying efficacy across assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Address these by:
  • Dose-Response Curves : Establish full dose ranges (e.g., 0.1–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Validate hits using complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer : Prioritize parameters based on structural features:
  • Bioavailability : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. The ethoxyphenyl group may enhance absorption .
  • Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylation of the oxazole ring) using hepatic S9 fractions .
  • Toxicity Screens : Conduct acute toxicity studies in rodents, focusing on hepatic and renal biomarkers (ALT, creatinine) .

Specialized Methodological Questions

Q. What computational approaches are suitable for predicting target interactions of this compound?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Docking : Use AutoDock Vina to model binding to targets like COX-2 or serotonin receptors. The oxazole’s nitrogen atoms may form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scale-up requires process refinement:
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.